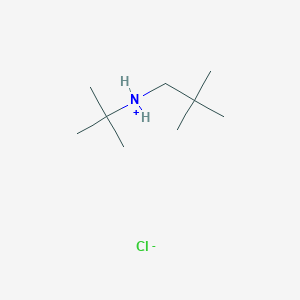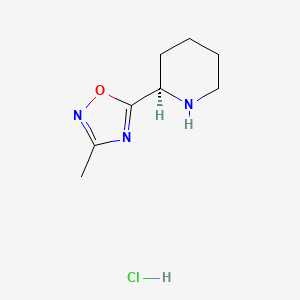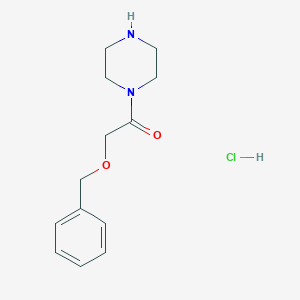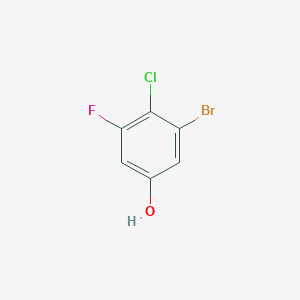
3-Bromo-4-chloro-5-fluorophénol
Vue d'ensemble
Description
3-Bromo-4-chloro-5-fluorophenol is a phenol derivative that contains bromide, chloride, and fluoride functional groups . It is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) .
Synthesis Analysis
The synthesis of compounds similar to 3-Bromo-4-chloro-5-fluorophenol often involves reactions such as nucleophilic substitution and Mitsunobu reactions . For instance, anticancer 3,4’-substituted diaryl guanidinium derivatives are synthesized from 3-bromo-5-fluorophenol .Molecular Structure Analysis
The molecular formula of 3-Bromo-4-chloro-5-fluorophenol is C6H3BrClFO . The three functional groups of this compound exhibit distinct reactivity .Chemical Reactions Analysis
The hydroxy group in 3-Bromo-4-chloro-5-fluorophenol is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalyzed cross-coupling reactions .Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications scientifiques de « 3-Bromo-4-chloro-5-fluorophénol », mais malheureusement, il semble y avoir peu d’informations disponibles sur ce composé spécifique. Les résultats de la recherche mentionnent principalement son utilisation comme échafaudage moléculaire pour les API, en particulier dans la recherche anticancéreuse, les dérivés synthétisés à partir de celui-ci montrant une inhibition contre certaines lignées cellulaires leucémiques .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that phenol derivatives can interact with various biological targets, including proteins and enzymes .
Mode of Action
The three functional groups of 3-Bromo-4-chloro-5-fluorophenol exhibit distinct reactivity. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions . The exact mode of action would depend on the specific biological target and the environmental conditions.
Biochemical Pathways
Phenol derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
They can be metabolized by various enzymes and excreted in the urine .
Result of Action
Phenol derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-chloro-5-fluorophenol. For instance, the pH and temperature of the environment can affect the compound’s reactivity and stability . Furthermore, the presence of other molecules can influence the compound’s interactions with its targets.
Analyse Biochimique
Biochemical Properties
3-Bromo-4-chloro-5-fluorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s halogenated structure allows it to participate in nucleophilic aromatic substitution reactions, which can lead to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can result in the inhibition or activation of enzymes, depending on the specific context of the reaction. For example, 3-Bromo-4-chloro-5-fluorophenol can inhibit enzymes involved in oxidative stress responses by forming covalent bonds with their active sites .
Cellular Effects
The effects of 3-Bromo-4-chloro-5-fluorophenol on various types of cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Bromo-4-chloro-5-fluorophenol has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell proliferation and survival . Additionally, the compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 3-Bromo-4-chloro-5-fluorophenol exerts its effects through various binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, 3-Bromo-4-chloro-5-fluorophenol can inhibit the activity of cytochrome P450 enzymes by forming covalent bonds with their heme groups . This inhibition can result in altered drug metabolism and detoxification processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Bromo-4-chloro-5-fluorophenol can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, 3-Bromo-4-chloro-5-fluorophenol has been shown to degrade over time, leading to a decrease in its inhibitory effects on enzymes and other biomolecules . In in vivo studies, the compound’s long-term effects on cellular function can vary depending on its stability and the duration of exposure .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-chloro-5-fluorophenol can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, 3-Bromo-4-chloro-5-fluorophenol can exhibit toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed in studies, where the compound’s impact on cellular function becomes significant only above certain dosage levels .
Metabolic Pathways
3-Bromo-4-chloro-5-fluorophenol is involved in various metabolic pathways, including those related to its degradation and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with biomolecules . These metabolic pathways can influence the compound’s effects on metabolic flux and metabolite levels, resulting in changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Bromo-4-chloro-5-fluorophenol within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, 3-Bromo-4-chloro-5-fluorophenol can bind to proteins such as albumin, which can affect its distribution and localization within tissues .
Subcellular Localization
The subcellular localization of 3-Bromo-4-chloro-5-fluorophenol can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-Bromo-4-chloro-5-fluorophenol can localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, the compound’s localization to the nucleus can influence gene expression and other nuclear processes .
Propriétés
IUPAC Name |
3-bromo-4-chloro-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHNWRBZQQAWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805015-17-1 | |
| Record name | 3-bromo-4-chloro-5-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1413395.png)
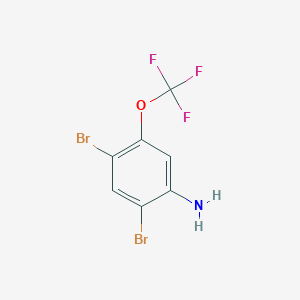
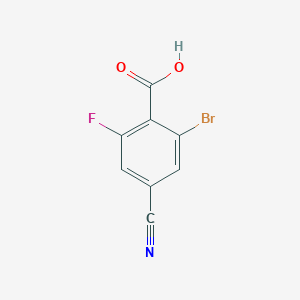
![(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride](/img/structure/B1413398.png)

![Methyl 6-[(4-chlorobutanoyl)amino]nicotinate](/img/structure/B1413401.png)
![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)
![N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide](/img/structure/B1413407.png)


